2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione
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Overview
Description
2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The compound features a benzyl group substituted with two methyl groups at the 2 and 4 positions, attached to an isoindoline-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often include simple heating and relatively quick solventless reactions, followed by purification using environmentally friendly methodologies .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of transition-metal-catalyzed reactions and organocatalytic methods can enhance the efficiency and yield of the production process . These methods offer robust techniques for constructing complex heterocyclic structures, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups to the benzyl moiety .
Scientific Research Applications
2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Materials Science: Isoindoline derivatives are used in the synthesis of photochromic materials, which have applications in optical devices.
Pharmaceutical Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including anticancer agents.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity . This interaction can influence neurotransmitter release and signal transduction pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Known for its anticancer properties.
N-Substituted isoindoline-1,3-dione derivatives: These compounds exhibit diverse biological activities, including antifungal and antibacterial properties.
Uniqueness
2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione is unique due to its specific substitution pattern on the benzyl group, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 4 positions of the benzyl moiety can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-16(19)14-5-3-4-6-15(14)17(18)20/h3-9H,10H2,1-2H3 |
InChI Key |
NYHAFSXDIMHOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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